3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
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Overview
Description
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing organic compound known for its diverse structural features and complex synthesis. This compound incorporates both aromatic and aliphatic elements, presenting a distinctive profile that lends itself to various chemical reactions and applications.
Scientific Research Applications
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide serves in multiple research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on cellular pathways.
Medicine: : Investigated for its pharmacological properties, possibly as a novel therapeutic agent.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves multiple steps:
Formation of the Benzyloxy Intermediate: : Begin with the benzylation of 4-methoxyphenol to yield 3-(benzyloxy)-4-methoxyphenol.
Amide Formation: : React 3-(benzyloxy)-4-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base, forming an ester intermediate.
Cyclization: : Introduce octahydrobenzo[b][1,4]dioxin-6-amine to the ester intermediate under specific conditions, allowing the formation of the desired amide bond.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale. Factors such as optimized temperature, pressure, and use of catalysts ensure efficient production. Solvent choice and purification techniques are pivotal in industrial settings to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide undergoes various reactions:
Oxidation: : Can be oxidized using strong oxidizing agents.
Reduction: : Reduction is possible under hydrogenation conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitutions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Hydrogen gas (H₂) over palladium-carbon (Pd/C) catalyst.
Substitution: : Halogens (e.g., Br₂) for electrophilic aromatic substitution.
Major Products
Depending on the reaction, products vary:
Oxidation: : Forms carboxylic acids or ketones.
Reduction: : Yields the fully saturated amine derivative.
Substitution: : Substituted aromatic derivatives.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxy-4-benzyloxyphenyl)-N-phenylpropanamide: : Shares the core structure but differs in the aliphatic chain and substituent positions.
3-(4-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: : Lacks the benzyloxy group, impacting its chemical reactivity.
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its:
Dual aromatic and aliphatic components, which confer a wide range of reactivity.
Potential pharmacological applications that make it a candidate for drug development.
And there you have it! A detailed dive into the world of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWCRYMTAXSPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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